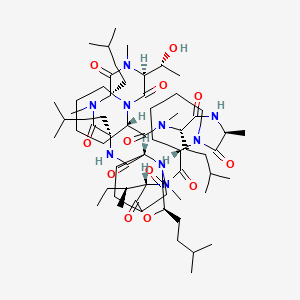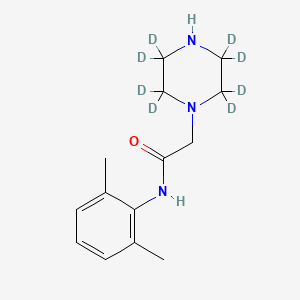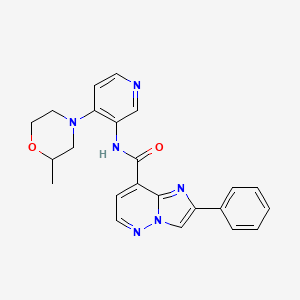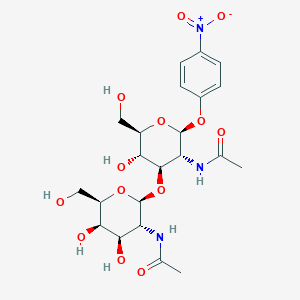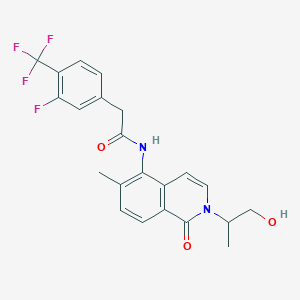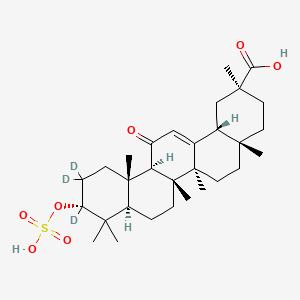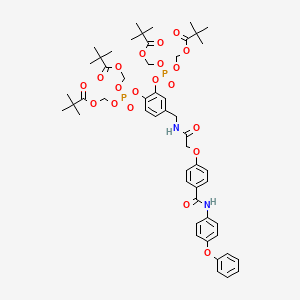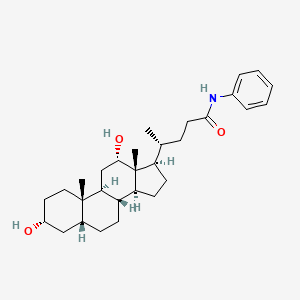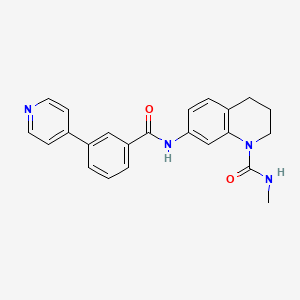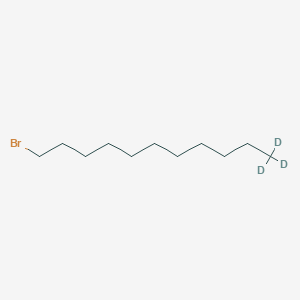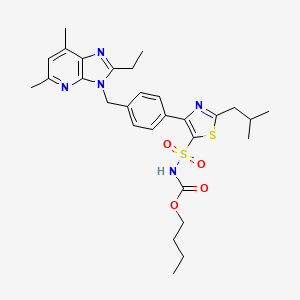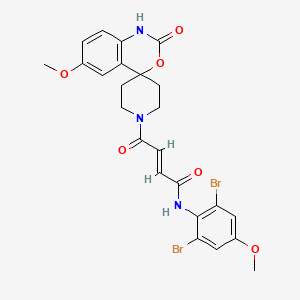![molecular formula C24H29I2N3S B12403226 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TO-PRO 1 is a DNA binding fluorochrome, widely used in scientific research for its ability to bind to DNA through intercalation. This compound is particularly valuable for staining necrotic cells, making it an essential tool in various biological and medical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TO-PRO 1 is synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthesis typically involves the reaction of a benzothiazole derivative with a trimethylammonium propyl group, followed by iodination to produce the final product .
Industrial Production Methods
In industrial settings, TO-PRO 1 is produced using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TO-PRO 1 primarily undergoes intercalation reactions with DNA. This involves the insertion of the compound between the base pairs of the DNA double helix, which is a type of non-covalent interaction .
Common Reagents and Conditions
The intercalation reaction of TO-PRO 1 with DNA typically occurs under physiological conditions, such as in aqueous buffers at neutral pH. The presence of divalent cations, such as magnesium or calcium, can enhance the binding affinity of TO-PRO 1 to DNA .
Major Products Formed
The primary product of the interaction between TO-PRO 1 and DNA is a stable DNA-fluorochrome complex. This complex exhibits strong fluorescence, which can be detected using various fluorescence microscopy techniques .
Wissenschaftliche Forschungsanwendungen
TO-PRO 1 has a wide range of applications in scientific research:
Wirkmechanismus
TO-PRO 1 exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical and chemical properties. The compound binds to DNA through non-covalent interactions, primarily involving π-π stacking and electrostatic interactions . The primary molecular target of TO-PRO 1 is the DNA itself, and the pathways involved include the disruption of DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
TO-PRO 1 is part of a family of cyanine monomeric nucleic acid stains, which also includes compounds such as YO-PRO 1, TOTO 1, and SYBR Green I . Compared to these similar compounds, TO-PRO 1 is unique in its high affinity for DNA and its ability to selectively stain necrotic cells. This makes it particularly useful for applications where distinguishing between live and dead cells is crucial .
List of Similar Compounds
- YO-PRO 1
- TOTO 1
- SYBR Green I
TO-PRO 1 stands out due to its specific binding properties and its effectiveness in various biological and medical applications .
Eigenschaften
Molekularformel |
C24H29I2N3S |
|---|---|
Molekulargewicht |
645.4 g/mol |
IUPAC-Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DPXHITFUCHFTKR-UHFFFAOYSA-L |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
